molecular formula C19H18FN3O B2649015 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone CAS No. 605627-92-7

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone

Cat. No. B2649015
CAS RN: 605627-92-7
M. Wt: 323.371
InChI Key: DFRMSLYJSQWZTI-UHFFFAOYSA-N
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Description

The compound is a benzimidazole derivative. Benzimidazole is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of the compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. Benzimidazole derivatives often undergo reactions typical of aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives was developed, yielding the target products with 55–92% yields in relatively short reaction times . Although most compounds showed limited antibacterial effects, one of them exhibited activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.

Antiproliferative Activity

The aromatic and heterocyclic moiety of this compound plays a crucial role in its antiproliferative activity. Substitution at the N-terminal of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole by the heterocyclic ring significantly influences its effectiveness .

Potential Drug Development

The isoxazole ring, a key structural feature in this compound, has been explored extensively in pharmaceutical and biological applications. Isoxazole derivatives exhibit various activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. The compound’s intermediate product, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, is essential in the synthesis of paliperidone, an active metabolite of the antipsychotic risperidone .

Conductive Polymer Applications

Interestingly, there’s a related compound, bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate , which contains two TEMPO fragments. This dendrimer can be incorporated into conductive polymer structures, potentially enhancing their properties .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential therapeutic applications. Benzimidazole derivatives are an active area of research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-5-3-4-14(12-15)19(24)23-10-8-13(9-11-23)18-21-16-6-1-2-7-17(16)22-18/h1-7,12-13H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRMSLYJSQWZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone

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